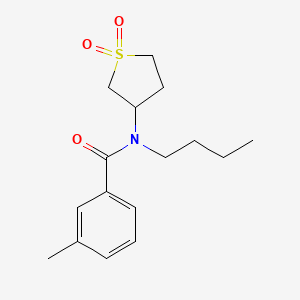

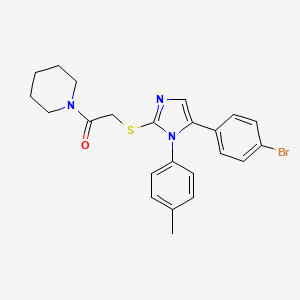

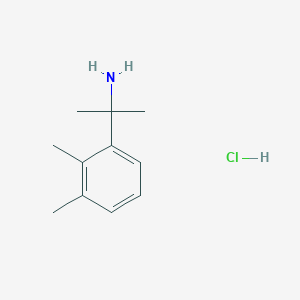

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds, which can provide insight into the potential characteristics and reactivity of the compound . The first paper discusses N-tert-butyl-N-methyl-2-methoxybenzamide and its derivatives, which are used in directed metalation syntheses . The second paper describes the synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . These studies suggest that the compound of interest may also be amenable to similar synthetic strategies and functionalization reactions.

Synthesis Analysis

The synthesis of related compounds involves the use of directed metalation and subsequent reactions with electrophiles to introduce substituents at specific positions on the benzamide ring . For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes metalation followed by reaction with methyl iodide to yield a methylated product . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide by choosing appropriate starting materials and directing groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as NMR, IR, and GC-MS, as well as X-ray crystallography . These techniques allow for the determination of the molecular framework, functional groups, and stereochemistry. The presence of a bidentate directing group, as seen in the second paper, indicates that the compound may have specific sites that are predisposed to undergo certain chemical reactions, such as C–H bond functionalization .

Chemical Reactions Analysis

The chemical reactivity of benzamides is influenced by the substituents on the amide nitrogen and the benzene ring. Directed metalation is a key reaction for these compounds, enabling the introduction of various functional groups into the aromatic system . The presence of a bidentate directing group, as mentioned in the second paper, can facilitate metal-catalyzed C–H bond functionalization, which is a powerful tool for constructing complex molecules . These reactions are often used in the synthesis of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide are not directly reported, related compounds can provide some expectations. The physical properties such as melting point, solubility, and stability can be inferred from similar benzamide derivatives. Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can also be anticipated based on the functional groups present in the molecule. The spectroscopic characterization methods described in the second paper are essential for confirming the identity and purity of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Estrogenic Activity of Parabens

Research indicates that certain alkyl hydroxy benzoate preservatives, known as parabens, possess weak estrogenic activity. This discovery underscores the importance of reassessing the safety of these chemicals, particularly butylparaben, in various commercial products due to their potential endocrine-disrupting effects (Routledge et al., 1998).

Cancer Imaging with PET

A study on 18F-ISO-1, a cellular proliferation marker, demonstrated its utility in PET imaging for assessing tumor proliferation. This research highlights the compound's potential for evaluating solid tumors' proliferative status, contributing to improved cancer diagnostics (Dehdashti et al., 2013).

Green Chemistry Applications

The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), for synthesizing 2-phenylthiazoles from α-tosyloxyketones and thiobenzamide at ambient temperatures represents a 'green' alternative to traditional solvents. This method emphasizes the role of ionic liquids in promoting environmentally friendly chemical synthesis processes (Hou et al., 2006).

Sigma-2 Receptor Probes

Research on sigma-2 receptors, which are implicated in cancer and neurodegenerative diseases, led to the development of novel benzamide analogues, including [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide. These compounds are valuable tools for studying sigma-2 receptor biology in vitro, contributing to our understanding of their role in disease (Xu et al., 2005).

Environmental and Biological Monitoring

The development of fluorescent probes for discriminating thiophenols over aliphatic thiols in environmental and biological samples highlights the ongoing need for sensitive and selective detection methods. These probes facilitate the monitoring of toxic benzenethiols and biologically active thiols, crucial for chemical, biological, and environmental sciences (Wang et al., 2012).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This involves predicting or proposing future research directions or applications for the compound based on its properties and behavior.

Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.

Eigenschaften

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKWLFJNEJWQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)